molecular formula C9H18ClNO2 B6248984 1-{1,8-dioxaspiro[4.5]decan-4-yl}methanamine hydrochloride CAS No. 2411245-60-6

1-{1,8-dioxaspiro[4.5]decan-4-yl}methanamine hydrochloride

Cat. No.: B6248984
CAS No.: 2411245-60-6
M. Wt: 207.7
InChI Key:
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Description

1-{1,8-dioxaspiro[45]decan-4-yl}methanamine hydrochloride is a chemical compound with the molecular formula C9H17NO2·HCl It is a derivative of spiro compounds, which are characterized by a bicyclic structure containing a spiro atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{1,8-dioxaspiro[4.5]decan-4-yl}methanamine hydrochloride typically involves the formation of the spirocyclic ether followed by the introduction of the amine group. One common synthetic route starts with the cyclization of a diol precursor to form the spirocyclic ether, followed by amination to introduce the amine group.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of catalysts and controlled reaction conditions to optimize the formation of the spirocyclic structure and subsequent amination.

Chemical Reactions Analysis

Types of Reactions: 1-{1,8-dioxaspiro[4.5]decan-4-yl}methanamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding ketones or carboxylic acids.

  • Reduction: Formation of corresponding amines or alcohols.

  • Substitution: Formation of various substituted spirocyclic compounds.

Scientific Research Applications

1-{1,8-dioxaspiro[4.5]decan-4-yl}methanamine hydrochloride has found applications in various scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of neurological disorders.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-{1,8-dioxaspiro[4.5]decan-4-yl}methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-{1,8-dioxaspiro[4.5]decan-4-yl}methanamine hydrochloride is unique due to its spirocyclic structure, which distinguishes it from other similar compounds. Some similar compounds include:

  • {8,8-dimethyl-1-oxaspiro[4.5]decan-2-yl}methanamine hydrochloride: This compound has a similar spirocyclic structure but with additional methyl groups.

  • {1,4-dioxaspiro[4.5]decan-2-yl}methanamine: This compound has a different arrangement of oxygen atoms in the spirocyclic ring.

Properties

CAS No.

2411245-60-6

Molecular Formula

C9H18ClNO2

Molecular Weight

207.7

Purity

95

Origin of Product

United States

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